molecular formula C9H13BO4 B2876060 (2-Ethoxy-6-methoxyphenyl)boronic acid CAS No. 2377606-71-6

(2-Ethoxy-6-methoxyphenyl)boronic acid

Cat. No.: B2876060
CAS No.: 2377606-71-6
M. Wt: 196.01
InChI Key: XANKTDJVHCITTM-UHFFFAOYSA-N
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Description

“(2-Ethoxy-6-methoxyphenyl)boronic acid” is a type of arylboronic acid . Arylboronic acids are widely used as safe and environmentally friendly new aromatization reagents for scientific research and production of various fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials .


Synthesis Analysis

The synthesis of boronic acid prodrugs has proven to be a good approach for reverting the problems associated with certain drugs . The preparation of compounds with this chemical group is relatively simple and well known . For instance, borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H13BO4 . The structures of ortho-alkoxyphenylboronic acids were determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, are used in Suzuki reaction, an organic reaction that is classified as a coupling reaction where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 196.01 .

Scientific Research Applications

Catalysis and Organic Synthesis

(2-Ethoxy-6-methoxyphenyl)boronic acid plays a crucial role in organic synthesis, particularly in cross-coupling reactions that are foundational in constructing complex organic molecules. For instance, boronic acids, including derivatives like this compound, are essential for Suzuki-Miyaura coupling reactions. These reactions enable the formation of biaryl compounds by catalytically coupling aryl halides with boronic acids, a process pivotal for synthesizing pharmaceuticals, agrochemicals, and organic materials. The flexibility and mild reaction conditions of boronic acid-mediated couplings underscore their importance in synthetic organic chemistry, offering a straightforward path to diverse chemical architectures (Li et al., 2017).

Sensing and Recognition

Boronic acids, including this compound, find extensive use in the development of chemosensors for detecting biologically relevant species. The unique ability of boronic acids to reversibly bind diols underpins their utility in designing fluorescent sensors for sugars and other biological molecules. This property is exploited in the creation of sensors for glucose monitoring, which is of tremendous importance in diabetes management. The reversible interaction between boronic acids and saccharides enables the construction of highly selective and sensitive detection systems, contributing significantly to biomedical research and diagnostics (Huang et al., 2012).

Mechanism of Action

Target of Action

The primary target of (2-Ethoxy-6-methoxyphenyl)boronic acid is the palladium (0) complex . This complex is a key component in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, including the production of various fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials .

Action Environment

The action of this compound is influenced by several environmental factors. The compound is generally environmentally benign , suggesting that it may have minimal impact on the environment.

Safety and Hazards

When handling “(2-Ethoxy-6-methoxyphenyl)boronic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Properties

IUPAC Name

(2-ethoxy-6-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-3-14-8-6-4-5-7(13-2)9(8)10(11)12/h4-6,11-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANKTDJVHCITTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1OCC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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